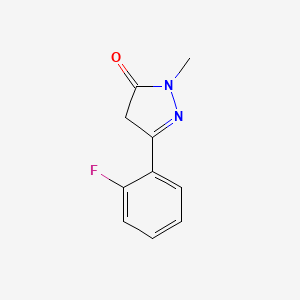

3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHYJUQMZDFLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702876 | |

| Record name | 5-(2-Fluorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179117-86-3 | |

| Record name | 5-(2-Fluorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can be scaled up using high-pressure reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can further optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolones and reduced pyrazolone derivatives, which can have different biological activities and chemical properties .

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals

Mécanisme D'action

The mechanism of action of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The following table compares substituents, molecular formulas, and molecular weights of related pyrazolone derivatives:

Key Observations :

- Fluorine vs.

- Methyl vs. Ethyl Groups : The methyl substituent at position 1 reduces steric hindrance compared to ethyl derivatives, possibly enhancing conformational flexibility .

- Hydroxy and Ketone Modifications : The hydroxy group in 1-[5-(2-Chlorophenyl)-5-hydroxy-...] increases polarity, which could improve aqueous solubility but reduce membrane permeability compared to the ketone-only structure .

Pharmacological and Physicochemical Properties

Melting Points and Stability

- 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one : Reported melting point data is unavailable, but its stability is inferred to be moderate due to the absence of labile groups .

- 1-[5-(2-Chlorophenyl)-5-hydroxy-...] : Melting point ranges between 252–255°C, indicating high crystallinity and thermal stability due to intramolecular hydrogen bonding .

Bioactivity Insights

- The 2-fluorophenyl moiety in the target compound may enhance metabolic stability compared to chlorophenyl analogs, as fluorine is less prone to oxidative degradation .

- Pyrazolones with bulky substituents (e.g., dimethoxyphenyl in ) show reduced binding affinity to certain receptors compared to simpler derivatives, highlighting the importance of substituent optimization.

Activité Biologique

3-(2-Fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

- Chemical Formula : C10H9FN2O

- Molecular Weight : 192.19 g/mol

- IUPAC Name : 2-(2-fluorophenyl)-5-methyl-4H-pyrazol-3-one

- CAS Number : 1314962-03-2

- Melting Point : 148-149 °C

- Boiling Point : 351.3 °C at 760 mmHg

| Property | Value |

|---|---|

| Chemical Formula | C10H9FN2O |

| Molecular Weight | 192.19 g/mol |

| Melting Point | 148-149 °C |

| Boiling Point | 351.3 °C |

| CAS Number | 1314962-03-2 |

Synthesis

The synthesis of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2-fluorobenzoyl chloride with methylhydrazine under controlled conditions, often utilizing solvents such as ethanol or methanol and requiring heating to facilitate cyclization .

Pharmacological Effects

Research indicates that compounds in the pyrazolone class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, studies have shown that derivatives of pyrazolones can inhibit various enzymes and biological pathways:

- Anti-inflammatory Activity : Compounds similar to 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one have demonstrated significant anti-inflammatory effects by inhibiting cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : The compound has been tested for its effectiveness against various bacterial strains, showing promising results comparable to standard antibiotics .

- Enzyme Inhibition : The mechanism of action involves binding to specific enzymes' active sites, inhibiting their activity and potentially affecting metabolic pathways .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazolone derivatives:

- A study by Selvam et al. synthesized a series of pyrazolone derivatives that exhibited potent anti-inflammatory activity comparable to indomethacin .

- Burguete et al. tested pyrazolone derivatives against Mycobacterium tuberculosis (MTB) and found significant inhibitory activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.